Cas no 154361-50-9 (Capecitabine)

Capecitabine 化学的及び物理的性質
名前と識別子
-
- Capecitabine
- Capcitabine
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydr
- 5'-DEOXY-5-FLUOROCYTISINE
- 5'-DEOXY-5-FLUORO-N-[(PENTYLOXY)CARBONYL]CYTIDINE
- RO-9-1978
- pentyl [1-(3,4-dihydroxy-5-methyl-oxolan-2-yl)-5-fluoro-2-oxo-pyrimidin-4-yl]aminoformate
- XELODA
- CAPECITABINE USP32
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
-  
- 000
- 5'-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
- Capecitibine
- Capecytabine
- Captabin
- Cpecitabine
- Ro 09-1978
- 5′-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
- Chi Pei he
- [ "" ]
- Capiibine
- N(4)-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine
- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)cytidine
- R340
- Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-
- Pentyl 1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyr
- CAPECITABINE [EP MONOGRAPH]
- pentyl 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-ylcarbamate
- Capecitabine, European Pharmacopoeia (EP) Reference Standard
- NCGC00164569-05
- Pentyl [1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate
- NCGC00164569-02
- AKOS015920130
- NCGC00164569-01
- AB01274776-01
- CAPECITABINE [VANDF]
- Capecitabine Tablets, 500 mg
- CS-0768
- pentyl N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
- RG-340
- PENTYL 1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINECARBAMATE
- CAPECITABINE [EMA EPAR]
- Capecitabine, United States Pharmacopeia (USP) Reference Standard
- 5-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
- Q-200788
- Capecitabine, >=98% (HPLC)
- CAPECITABINE [ORANGE BOOK]
- D01223
- NSC712807
- DTXCID1026451
- 6804DJ8Z9U
- CAPECITABINE [USP IMPURITY]
- SMR002530052
- Ro-09-1978-000
- MLS003915642
- Xabine
- R-340
- Capecitabine Tablets, 150 mg
- Xelox component capecitabine
- CAPECITABINE (USP-RS)
- Ro 09-1978/000
- BC164277
- capecitabinum
- CAPECITABINE (EP MONOGRAPH)
- Capecitabine [USAN]
- CAPECITABINE [INN]
- SR-01000931255
- 5-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
- AB01274776_04
- BCP9000483
- capecitabina
- 154361-50-9
- NSC 759853
- Capecitabine [USAN:USP:INN:BAN]
- 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
- Capecitabin
- J-700154
- GTPL6799
- Capecitabine (JAN/USP/INN)
- HY-B0016
- CAPECITABINE [MI]
- Capecitabine 500mg
- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)-cytidine
- CAPECITABINE [WHO-DD]
- DTXSID3046451
- CHEBI:31348
- HSDB 7656
- BS-1000
- CAPECITABINE (USP MONOGRAPH)
- (1-(5-Deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid pentyl ester
- 3-(2-HYDROXYETHYL)THIAZOLIUMBROMIDE
- Capecitabine (USAN:USP:INN:BAN)
- DB01101
- CAPECITABINE [HSDB]
- CARBAMIC ACID, (1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-, PENTYL ESTER
- BP-58647
- s1156
- n4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine
- MLS004774137
- NS00000464
- CAPECITABINE [MART.]
- CAPECITABINE [USP MONOGRAPH]
- SCHEMBL8153
- BRD-K61192372-001-08-9
- Caxeta
- Ro-091978000
- CCG-264841
- Capecitabine Sun
- Pentyl (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- EX-A835
- Carbamic acid, (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-, pentyl ester
- CAPECITABINE [USP-RS]
- AB01274776-02
- Capecitabine- Bio-X
- pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
- Capecitabine, analytical standard
- Capecitabine Teva
- Ecansya
- RO-09-1978000
- Xeloda (TN)
- BCPP000300
- Cytidine, 5'-deoxy-5-fluoro-N-((pentyloxy)carbonyl)-
- CHEMBL1773
- AM84502
- Capecitabine, Pharmaceutical Secondary Standard; Certified Reference Material
- XELIRI COMPONENT CAPECITIBINE
- Capecitabine Medac
- Capecitabine 150mg
- Ro-09-1978
- CAPECITABINE (USP IMPURITY)
- CAS-154361-50-9
- UNII-6804DJ8Z9U
- CAPECITABINE (MART.)
- Capecitabine Accord
- Tox21_112198_1
- Q420207
- NSC-759853
- L01BC06
- Tox21_112198
- SR-01000931255-3
- Capecitabine (Xeloda)
- CAPECITABINE [JAN]
- Z1501480421
- Capecitabine impurity D
- Capecitabine impurity B
- NCGC00164569-11
- GLXC-03327
- Capecitabine?
- BRD-K61192372-001-05-5
-
- MDL: MFCD00930626
- インチ: 1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
- InChIKey: GAGWJHPBXLXJQN-UORFTKCHSA-N
- ほほえんだ: FC1C(N([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=NC(N(C=1[H])[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 359.149264g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 回転可能化学結合数: 7
- どういたいしつりょう: 359.149264g/mol
- 単一同位体質量: 359.149264g/mol
- 水素結合トポロジー分子極性表面積: 121Ų
- 重原子数: 25
- 複雑さ: 582
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 4
- ひょうめんでんか: 0
じっけんとくせい
- Stability Shelf Life: Capecitabine tablets reportedly are stable for at least 9 months when stored in tightly closed containers at room temperature.
- Dissociation Constants: pKa1 = 1.9 (amide)
- 色と性状: 白色固体
- ゆうかいてん: 115-124°C
- ふってん: No data available
- フラッシュポイント: 87℃
- ようかいど: H2O: soluble10mg/mL, clear (warmed)
- PSA: 122.91000
- LogP: 0.83320
- ひせんこうど: 96.0 to 100.0 (c=1, MeOH)
- マーカー: 1754
- 濃度: 10 mg/mL in DMSO
Capecitabine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H341-H350-H360FD
- 警告文: P201-P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 45-60-61-68
- セキュリティの説明: 53-22-36/37-45
- RTECS番号:HA3852500
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Capecitabine 税関データ
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Capecitabine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2878-1g |
Capecitabine |
154361-50-9 | 98.0%(LC&T) | 1g |
¥495.0 | 2023-09-02 | |
Key Organics Ltd | BS-1000-10MG |
Capecitabine |
154361-50-9 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Biosynth | BC164277-10 mg |
Capecitabine - Bio-X ? |
154361-50-9 | 10mg |
$49.70 | 2023-01-05 | ||
Key Organics Ltd | BS-1000-5MG |
Capecitabine |
154361-50-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
ChemScence | CS-0768-10g |
Capecitabine |
154361-50-9 | 99.73% | 10g |
$324.0 | 2022-04-02 | |
abcr | AB200330-10 g |
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine, 98%; . |
154361-50-9 | 98% | 10 g |
€90.80 | 2023-07-20 | |
LKT Labs | C0162-250 mg |
Capecitabine |
154361-50-9 | ≥98% | 250MG |
$92.50 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15974-50mg |
Capecitabine |
154361-50-9 | 98% | 50mg |
¥643.00 | 2023-09-09 | |
FUJIFILM | 034-23441-10mg |
Capecitabine |
154361-50-9 | 10mg |
JPY 5400 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1405-1G |
Capecitabine |
154361-50-9 | 1g |
¥1637.45 | 2024-12-22 |
Capecitabine サプライヤー
Capecitabine 関連文献
-
Ruixin Guo,Fengzhu Zheng,Jianqiu Chen RSC Adv. 2015 5 76772
-
Hossein Ameli,Nina Alizadeh RSC Adv. 2022 12 4681
-
Tayyebeh Madrakian,Hojjat Ghasemi,Esmaeel Haghshenas,Abbas Afkhami RSC Adv. 2016 6 33851
-
Rujiang Ma,Chuan Zhang,Yong Liu,Chang Li,Yanling Xu,Baoxin Li,Yunliang Zhang,Yingli An,Linqi Shi RSC Adv. 2017 7 21328
-
Sharon M. Sagnella,Xiaojuan Gong,Minoo J. Moghaddam,Charlotte E. Conn,Kathleen Kimpton,Lynne J. Waddington,Irena Krodkiewska,Calum J. Drummond Nanoscale 2011 3 919
-
6. A vascularized crypt-patterned colon model for high-throughput drug screening and disease modellingAlexander Sotra,Kimia Asadi Jozani,Boyang Zhang Lab Chip 2023 23 3370
-
Zhouxuan Xiang,Ting Liu,Huimin Wang,Genxin Chen,Xiongbin Zhu,Tonghui Hao,Jiabing Ran,Changying Yang Soft Matter 2022 18 3157
-
Xiaojuan Gong,Minoo J. Moghaddam,Sharon M. Sagnella,Charlotte E. Conn,Xavier Mulet,Stephen J. Danon,Lynne J. Waddington,Calum J. Drummond Soft Matter 2011 7 5764
-
Ming Liu,Ran Cen,Ji-Hong Lu,Tie-Hong Meng,Chun-Rong Li,Carl Redshaw,Timothy J. Prior,Zhu Tao,Xin Xiao Mater. Chem. Front. 2022 6 2859
-
Abolfazl Salehi Moghaddam,Zahra Salehi Moghaddam,Seyed Mohammad Davachi,Einolah Sarikhani,Saba Nemati Mahand,Hossein Ali Khonakdar,Zohreh Bagher,Nureddin Ashammakhi Mater. Chem. Front. 2022 6 3633
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues 5'-deoxyribonucleosides 5'-deoxyribonucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues 5'-deoxyribonucleosides
- Pharmaceutical and Biochemical Products Medical Disease Classifications
Capecitabineに関する追加情報
Capecitabine (CAS No. 154361-50-9): A Comprehensive Overview of Its Properties, Applications, and Market Trends
Capecitabine (CAS No. 154361-50-9) is a widely recognized oral chemotherapeutic agent that belongs to the class of fluoropyrimidine carbamates. This prodrug is enzymatically converted to 5-fluorouracil (5-FU) in the body, making it a cornerstone in the treatment of various cancers, particularly breast cancer and colorectal cancer. Its unique mechanism of action and oral administration have made it a preferred choice for both patients and healthcare providers.
The chemical structure of Capecitabine includes a fluoropyrimidine base, which is critical for its antimetabolite activity. Unlike traditional chemotherapy drugs, Capecitabine is designed to be selectively activated in tumor tissues, minimizing systemic toxicity. This targeted approach has been a significant advancement in cancer treatment, addressing one of the most pressing concerns in oncology—reducing side effects while maintaining efficacy.
One of the most searched topics related to Capecitabine is its mechanism of action. The drug is absorbed through the gastrointestinal tract and undergoes a three-step enzymatic conversion. First, it is hydrolyzed in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR), then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, and finally transformed into 5-FU by thymidine phosphorylase, which is highly expressed in tumor cells. This selective activation ensures that the active metabolite is concentrated in cancerous tissues, enhancing therapeutic outcomes.
The clinical applications of Capecitabine are vast. It is FDA-approved for the treatment of metastatic breast cancer, colorectal cancer, and gastric cancer. In recent years, its off-label use has expanded to include pancreatic cancer and esophageal cancer, reflecting its versatility. Patients often search for "Capecitabine side effects" and "Capecitabine dosage," highlighting the need for clear, accessible information. Common side effects include hand-foot syndrome, diarrhea, and fatigue, which are generally manageable with dose adjustments and supportive care.
Another hot topic is the cost of Capecitabine and its generic availability. Since the patent expiration, several generic versions have entered the market, making the drug more affordable. This has been a game-changer for patients in low- and middle-income countries, where access to cancer medications is often limited. Searches for "Capecitabine price" and "generic Capecitabine" have surged, reflecting this shift.
Research into Capecitabine combinations is another area of high interest. Studies have explored its efficacy when paired with oxaliplatin (XELOX regimen) or docetaxel, showing promising results in improving survival rates. Patients and caregivers frequently search for "Capecitabine combination therapy" to understand the latest advancements and clinical trial outcomes.
The market for Capecitabine continues to grow, driven by rising cancer incidence and the demand for oral chemotherapy options. Analysts project steady growth, particularly in emerging markets, where healthcare infrastructure is improving. The drug's inclusion in the World Health Organization's List of Essential Medicines underscores its global importance.
In conclusion, Capecitabine (CAS No. 154361-50-9) remains a vital tool in the fight against cancer. Its targeted mechanism, oral formulation, and expanding applications make it a subject of ongoing research and patient interest. As the medical community continues to explore its potential, Capecitabine will likely remain a cornerstone of cancer therapy for years to come.
154361-50-9 (Capecitabine) 関連製品
- 150399-23-8(Pemetrexed disodium)
- 1132662-08-8(CAPECITABINE-D11)
- 1262133-68-5(3’-O-(5’-Deoxy-a-D-ribofuranosyl) Capecitabine)
- 66335-38-4(5’-Deoxy-5-fluoro Cytidine)
- 158798-73-3(Capecitabine)
- 65-46-3(Cytidine)
- 1262133-66-3(2’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)
- 1262133-64-1(3’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)
- 1147-23-5(5-Iodocytidine)
- 3094-09-5(Doxifluridine)

